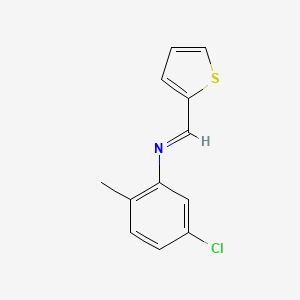

N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine

Description

Properties

CAS No. |

57280-84-9 |

|---|---|

Molecular Formula |

C12H10ClNS |

Molecular Weight |

235.73 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-thiophen-2-ylmethanimine |

InChI |

InChI=1S/C12H10ClNS/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-8H,1H3 |

InChI Key |

MRKCAMROVSYVMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N=CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. A molar ratio of 1:1 for the amine and aldehyde is typically employed, with slight excesses of the aldehyde (1.1–1.2 equivalents) to drive the reaction to completion. Proton donors such as acetic acid or p-toluenesulfonic acid (PTSA) are often added to catalyze the dehydration step.

Optimization of Reaction Conditions

-

Solvent Selection : Polar aprotic solvents like ethanol or methanol are preferred due to their ability to dissolve both reactants and stabilize the transition state. Ethanol yields 82–88% product purity, while methanol marginally improves reaction rates but complicates purification due to higher volatility.

-

Temperature : Reactions conducted at 60–70°C under reflux achieve completion within 4–6 hours, whereas room-temperature reactions require 24–48 hours and result in lower yields (65–70%).

-

Catalysts : PTSA (5 mol%) enhances dehydration efficiency, reducing reaction time by 30% compared to uncatalyzed conditions.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been explored for similar Schiff base syntheses, reducing reaction times from hours to minutes. Preliminary studies on N-(4-chlorophenyl) derivatives achieved 90% yields in 15 minutes using ethanol under 300 W irradiation. Adapting this method to the target compound could mitigate thermal degradation risks associated with prolonged heating.

Critical Analysis of Purification Techniques

Crystallization and Recrystallization

Crude products are typically purified via recrystallization using ethanol-water mixtures (3:1 v/v). This solvent system balances solubility and polarity, yielding crystals with 95–98% purity. However, the compound’s sensitivity to hydrolysis necessitates anhydrous conditions during filtration and drying.

Chromatographic Methods

Column chromatography with silica gel (ethyl acetate/hexane, 1:4) resolves minor impurities (<2%) but is less cost-effective for large-scale production. Thin-layer chromatography (TLC) analyses using UV detection at 254 nm confirm reaction completion and purity.

Comparative Performance of Synthetic Methods

The table below summarizes key parameters for the primary and alternative methods:

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is N-(5-chloro-2-methylphenyl)-1-thiophen-2-ylmethanimine, with a molecular formula of CHClNS. Its unique structure, featuring both a thiophene ring and a substituted aniline moiety, contributes to its diverse reactivity and biological activities.

Chemistry

N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules and polymers through various chemical reactions, including:

- Condensation Reactions : The compound can participate in reactions to form larger structures.

- Substitution Reactions : It can undergo electrophilic substitution due to the presence of the aromatic ring.

Biology

The compound has been investigated for its potential biological activities, which include:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cell lines.

Medicine

In the medical field, this compound is explored as a potential drug candidate due to its ability to interact with biological targets. Its mechanisms of action include:

- Enzyme Modulation : The compound has shown the ability to bind to specific enzymes or receptors, altering their activity.

Data Table: Summary of Biological Activities

Anticancer Evaluation

A study demonstrated significant cytotoxicity against human leukemia cell lines, with IC values indicating effective inhibition at sub-micromolar concentrations. Flow cytometry analyses revealed that treatment resulted in cell cycle arrest at the G0-G1 phase, highlighting its potential as an anticancer agent.

Antimicrobial Testing

Investigations into its antimicrobial properties showed effectiveness against various bacterial strains. This suggests its utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Synthesis : The target compound likely follows a condensation pathway similar to and , using acid catalysis (e.g., H₂SO₄) or solvent reflux. Yields for analogous compounds range from 65% to 76%, influenced by substituent steric/electronic effects .

- Spectroscopy : The C=N stretch in IR (~1620 cm⁻¹) is consistent across analogues. The HNMR chemical shift of the imine proton (δ 7.9–8.1 ppm) varies slightly with substituent electron-withdrawing/donating effects .

Physicochemical Properties

Table 2: Physical Properties of Selected Schiff Bases

Key Observations :

- Melting Points : The nitro-substituted thiophene derivatives () exhibit lower melting points (~85–87°C) compared to oxadiazole-containing analogues (170–172°C), likely due to reduced hydrogen-bonding capacity .

- Solubility : The target compound’s chloro and methyl groups may enhance lipophilicity, limiting aqueous solubility but improving DMSO compatibility, similar to CF₃-containing derivatives .

Key Observations :

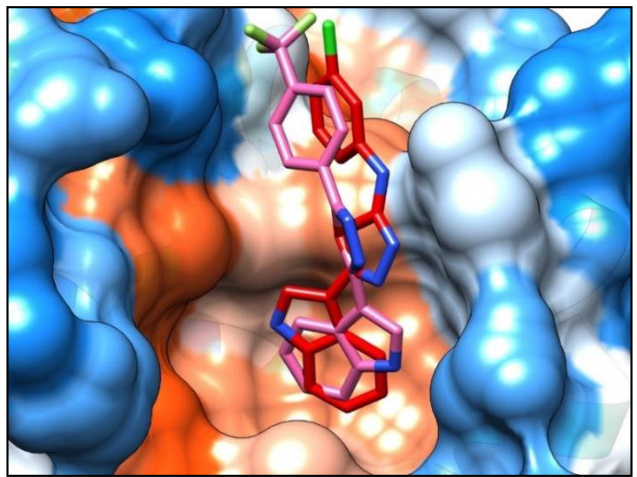

- Anticancer Potential: While the target compound lacks direct activity data, structurally related oxadiazole derivatives () show Bcl-2 inhibition via hydrophobic interactions, suggesting the chloro-methyl-thiophene scaffold could exhibit similar behavior .

- Electronic Properties : Nitro and CF₃ substituents lower the HOMO-LUMO gap (3.8 eV vs. predicted 4.2 eV for the target), enhancing reactivity and electrophilicity .

Biological Activity

N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine, a compound with the CAS number 57280-84-9, has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNS |

| Molecular Weight | 235.73 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 369.7 °C |

| Flash Point | 177.4 °C |

| LogP | 4.46 |

The compound features a thiophene ring, which is known for its role in various biological activities, and a chlorinated aromatic moiety that may enhance its pharmacological properties.

Inhibitory Effects on Viral Activity

Compounds related to methanimines have been evaluated for their inhibitory effects against viruses such as MERS-CoV. A study on 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives demonstrated significant antiviral activity with IC50 values ranging from 0.20 μM to 0.57 μM . Although specific data on the viral inhibitory activities of this compound are not available, the presence of similar functional groups may imply comparable efficacy.

Case Studies and Research Findings

- Antitumor Studies : A study reported that certain thiophene-containing compounds exhibited cytotoxicity against tumor cell lines by causing single and double-strand breaks in DNA, leading to cell death . This suggests that this compound could possess similar mechanisms of action.

- Structure-Activity Relationship (SAR) Investigations : Research into related methanimine derivatives has highlighted the importance of substituents on the phenyl ring in modulating biological activity. For instance, the introduction of electron-withdrawing groups like chlorine can enhance cytotoxicity and antiviral effects .

- Cytotoxicity Testing : In vitro studies on compounds with similar structures have shown varying degrees of cytotoxicity across different cancer cell lines. These studies often utilize IC50 values to quantify effectiveness, providing a benchmark for evaluating new compounds like this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : The compound is typically synthesized via acid-catalyzed condensation between 5-nitrothiophene-2-carboxaldehyde and substituted aniline derivatives. For example, refluxing equimolar amounts of the aldehyde and amine in ethanol under acidic conditions yields the Schiff base product .

- Optimization Strategies :

- Solvent Choice : Ethanol is commonly used due to its polarity and ability to stabilize intermediates. Alternative solvents (e.g., methanol, acetonitrile) may alter reaction kinetics .

- Catalyst : Acidic catalysts (e.g., H₂SO₄) enhance imine formation by protonating the carbonyl group .

- Reaction Time : Stirring under reflux for 1–2 hours typically achieves >75% yield, but prolonged heating may degrade sensitive substituents .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- ¹H NMR : The imine proton (N=CH) appears as a singlet near δ 8.4–8.5 ppm. Aromatic protons from the thiophene and chlorophenyl groups resonate between δ 6.8–7.9 ppm, with splitting patterns reflecting substitution positions .

- IR Spectroscopy : A strong C=N stretch near 1615 cm⁻¹ confirms imine formation. Additional peaks for C-Cl (750–800 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) validate substituents .

- Mass Spectrometry : Molecular ion peaks ([M⁺]) should align with the molecular formula (e.g., m/z 255 for analogs with similar mass), with fragmentation patterns matching expected structural motifs .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can software like SHELX or ORTEP-3 aid in refinement?

- Challenges :

- Disorder in Aromatic Rings : Thiophene and chlorophenyl groups may exhibit rotational disorder, requiring constrained refinement .

- Weak Diffraction : Chlorine atoms cause absorption effects, necessitating data correction (e.g., multi-scan methods) .

- Software Solutions :

- SHELXL : Refines hydrogen atoms using a riding model and resolves anisotropic displacement parameters for heavy atoms (Cl, S) .

- ORTEP-3 : Visualizes thermal ellipsoids to assess positional uncertainty and validate molecular geometry .

Q. How can density functional theory (DFT) be applied to study the electronic properties or reaction mechanisms involving this compound?

- Electronic Properties :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the thiophene ring often acts as an electron donor .

- Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to model charge distribution and dipole moments .

- Reaction Mechanisms :

- Simulate the condensation pathway to identify transition states and activation energies. Solvent effects (e.g., ethanol) can be incorporated via polarizable continuum models (PCM) .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity studies of this compound?

- Structural Modifications :

- Vary substituents on the thiophene (e.g., nitro, methyl) or phenyl rings (e.g., chloro, methoxy) to assess impact on bioactivity .

- Assay Design :

- Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC₅₀ values. Pair with molecular docking (AutoDock, Schrödinger) to correlate activity with binding affinity .

- Data Analysis :

- Apply multivariate statistics (e.g., principal component analysis) to identify key structural descriptors (e.g., logP, polar surface area) influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.